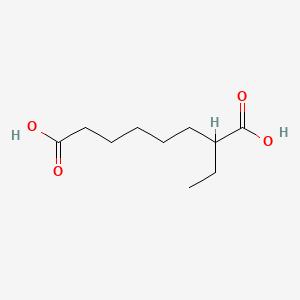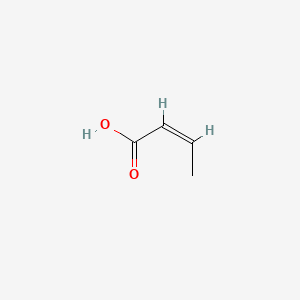
2-Ethyloctanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyloctanedioic acid is an alpha,omega-dicarboxylic acid that is suberic (octanedioic) acid bearing an ethyl substituent at position 2. It has a role as a metabolite. It derives from a suberic acid.
2-Ethylsuberic acid, also known as 2-ethylsuberate or 2-ethyloctanedioate, belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. 2-Ethylsuberic acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa). 2-Ethylsuberic acid has been primarily detected in urine. Within the cell, 2-ethylsuberic acid is primarily located in the cytoplasm and adiposome. 2-Ethylsuberic acid can be biosynthesized from suberic acid.
Applications De Recherche Scientifique
Solvent Effects in Extraction Processes
2-Ethyloctanedioic acid's derivatives have been studied for their interactions with various solvents. For instance, Günyeli et al. (2014) investigated the extraction of 2-methylidenebutanedioic acid using different solvents and found significant effects on extraction efficiency, highlighting the importance of solvent selection in such processes (Günyeli, Uslu, & Kırbaslar, 2014).
Analytical Techniques and Mass Spectrometry
Trent, Miller, and Brown (1961) provided insights into the mass spectrometry of high molecular weight aliphatic acids, including 2-ethyloctanedioic acid. Their research focused on developing quantitative methods for analyzing mixtures of these acids, contributing to the precision and accuracy of analytical techniques (Trent, Miller, & Brown, 1961).
Synthesis and Reaction Studies
Studies on the synthesis and reactions of compounds related to 2-ethyloctanedioic acid have been conducted. Natekar and Samant (2010) explored the synthesis and Friedel-Crafts reaction of 2-methyl-4-phenylpentanedioic anhydride, providing insights into the reactivity of similar compounds (Natekar & Samant, 2010).
Biological Production and Metabolic Engineering
Dai et al. (2018) discussed the biological production of malic acid (2-hydroxybutanedioic acid), which is structurally related to 2-ethyloctanedioic acid. This review highlighted the importance of metabolic engineering in enhancing the production of such acids, relevant to various industrial applications (Dai et al., 2018).
Applications in Chemistry and Material Science
Research by Ragoussis et al. (2007) on the synthesis of (+/-)-4-methyloctanoic acid, an aggregation pheromone structurally similar to 2-ethyloctanedioic acid, points to potential applications in chemistry and material science, such as in pest control and olfactory trapping (Ragoussis, Giannikopoulos, Skoka, & Grivas, 2007).
Propriétés
Numéro CAS |
3971-33-3 |
|---|---|
Nom du produit |
2-Ethyloctanedioic acid |
Formule moléculaire |
C10H18O4 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
2-ethyloctanedioic acid |
InChI |
InChI=1S/C10H18O4/c1-2-8(10(13)14)6-4-3-5-7-9(11)12/h8H,2-7H2,1H3,(H,11,12)(H,13,14) |
Clé InChI |
WUDDSDIHJHPJRP-UHFFFAOYSA-N |
SMILES |
CCC(CCCCCC(=O)O)C(=O)O |
SMILES canonique |
CCC(CCCCCC(=O)O)C(=O)O |
Autres numéros CAS |
3971-33-3 |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-chloro-3-[[2-(4-ethoxycarbonyl-1-piperazinyl)-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1205241.png)
![3-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]butanamide](/img/structure/B1205243.png)


![3-[(6-deoxy-3-O-methyl-D-galactopyranosyl)oxy]-5,14-dihydroxycard-20(22)-enolide](/img/structure/B1205246.png)




